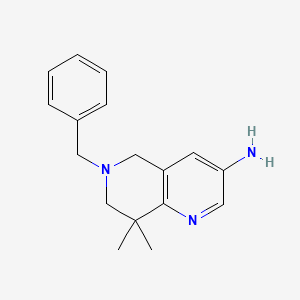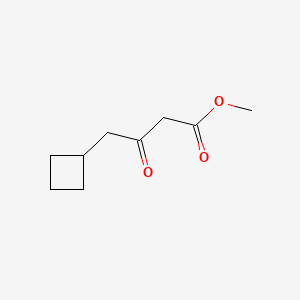
1-BROMO-4-CHLOROBUTANE-D8
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Bromo-4-chlorobutane-D8 is a deuterium-labeled compound, which means that it contains deuterium atoms instead of regular hydrogen atoms. This compound is a derivative of 1-Bromo-4-chlorobutane, where the hydrogen atoms are replaced with deuterium. It is commonly used in scientific research, particularly in the fields of chemistry and pharmacology, due to its unique properties and applications.
准备方法
Synthetic Routes and Reaction Conditions
1-Bromo-4-chlorobutane-D8 can be synthesized through the deuteration of 1-Bromo-4-chlorobutane. The process involves the replacement of hydrogen atoms with deuterium atoms. One common method involves the use of deuterated reagents and solvents to achieve the desired isotopic labeling. The reaction typically takes place under controlled conditions to ensure the complete incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment and techniques to handle deuterated compounds safely and efficiently. The production process is optimized to achieve high yields and purity of the final product.
化学反应分析
Types of Reactions
1-Bromo-4-chlorobutane-D8 undergoes various chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where the bromine or chlorine atom is replaced by another nucleophile.
Elimination Reactions: It can participate in elimination reactions to form alkenes.
Oxidation and Reduction Reactions: It can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles. The reaction typically occurs in polar solvents such as water or alcohol.
Elimination Reactions: Reagents such as potassium tert-butoxide or sodium ethoxide are used in non-polar solvents like ethanol or methanol.
Oxidation and Reduction: Reagents such as potassium permanganate or sodium borohydride are used under controlled conditions.
Major Products Formed
Substitution Reactions: The major products are substituted butanes where the bromine or chlorine atom is replaced by another functional group.
Elimination Reactions: The major products are alkenes formed by the removal of hydrogen and halogen atoms.
Oxidation and Reduction: The major products are alcohols or alkanes, depending on the reaction conditions.
科学研究应用
1-Bromo-4-chlorobutane-D8 is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: It is used as a tracer in chemical reactions to study reaction mechanisms and pathways.
Biology: It is used in metabolic studies to trace the incorporation of deuterium into biological molecules.
Medicine: It is used in pharmacokinetic studies to understand the metabolism and distribution of drugs.
Industry: It is used in the production of deuterated compounds for various industrial applications.
作用机制
The mechanism of action of 1-Bromo-4-chlorobutane-D8 involves its incorporation into chemical or biological systems where it acts as a tracer. The deuterium atoms in the compound allow researchers to track its movement and interactions within the system. This helps in understanding the molecular targets and pathways involved in various processes.
相似化合物的比较
1-Bromo-4-chlorobutane-D8 is unique due to its deuterium labeling. Similar compounds include:
1-Bromo-4-chlorobutane: The non-deuterated version of the compound.
1-Chloro-4-bromobutane: Another halogenated butane with different halogen positions.
1-Bromo-3-chloropropane: A similar compound with a different carbon chain length.
The uniqueness of this compound lies in its deuterium labeling, which provides distinct advantages in research applications, particularly in tracing and studying reaction mechanisms and metabolic pathways.
属性
CAS 编号 |
1219803-72-1 |
|---|---|
分子式 |
C4H8BrCl |
分子量 |
179.511 |
IUPAC 名称 |
1-bromo-4-chloro-1,1,2,2,3,3,4,4-octadeuteriobutane |
InChI |
InChI=1S/C4H8BrCl/c5-3-1-2-4-6/h1-4H2/i1D2,2D2,3D2,4D2 |
InChI 键 |
NIDSRGCVYOEDFW-SVYQBANQSA-N |
SMILES |
C(CCBr)CCl |
同义词 |
1-BROMO-4-CHLOROBUTANE-D8 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


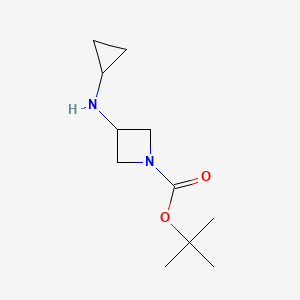
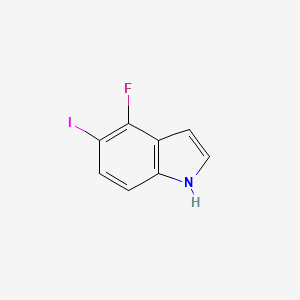
![6-Amino-2-(benzo[d][1,3]dioxol-5-ylmethyl)-4-bromoisoindolin-1-one](/img/structure/B596131.png)
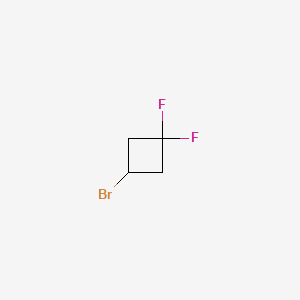

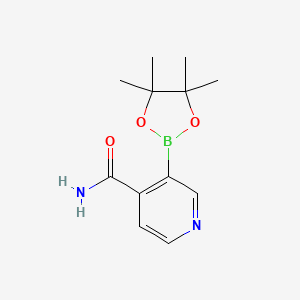
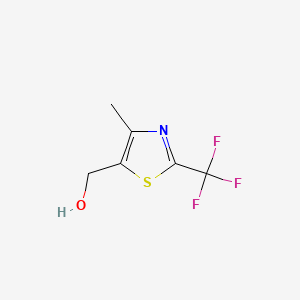
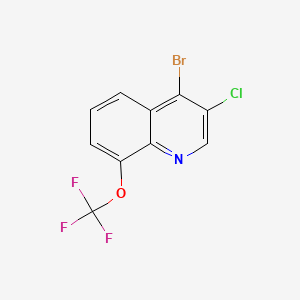

![Phenyl 1H-benzo[d][1,2,3]triazole-1-carbimidothioate](/img/structure/B596146.png)
